molecular formula C12H13NO3 B13850555 methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate

methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate

Cat. No.: B13850555
M. Wt: 219.24 g/mol
InChI Key: QTGBZVLTOFZYLG-UHFFFAOYSA-N
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Description

Methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate (CAS: 1601-17-8) is an indole-derived ester with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol . It features a 5-hydroxy and 2-methyl substitution on the indole ring, distinguishing it from simpler indole-acetic acid derivatives.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H13NO3/c1-7-9(6-12(15)16-2)10-5-8(14)3-4-11(10)13-7/h3-5,13-14H,6H2,1-2H3

InChI Key

QTGBZVLTOFZYLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of this compound generally involves the following key steps:

  • Construction of the indole core, often via Fischer indole synthesis or related methods.
  • Introduction of the 5-hydroxy substituent.
  • Methylation at the 2-position of the indole ring.
  • Esterification of the acetic acid side chain to form the methyl ester.

Fischer Indole Synthesis Adaptation

The classical Fischer indole synthesis is a common approach to prepare substituted indoles. In this context, 5-hydroxy-2-methylphenylhydrazine can be reacted with an appropriate aldehyde or ketone to form the indole ring system. Acid catalysis (e.g., methanesulfonic acid or sulfuric acid) under reflux conditions in methanol or ethanol is typically employed to facilitate cyclization and promote ester formation simultaneously or in subsequent steps.

Reaction Conditions:

Parameter Typical Conditions
Catalyst Methanesulfonic acid or sulfuric acid
Solvent Methanol or ethanol
Temperature Reflux (65–80 °C)
Reaction Time 4–12 hours
Work-up Neutralization, extraction, and purification by chromatography

Methylation and Hydroxyl Group Introduction

The 2-methyl substitution on the indole ring can be introduced by starting with 2-methyl-substituted phenylhydrazines or via selective methylation of the indole nucleus using methylating agents such as methyl iodide under basic conditions.

The 5-hydroxy group is typically introduced by starting with a 5-hydroxy-substituted phenylhydrazine or via hydroxylation of the indole ring post-synthesis using appropriate oxidizing agents under controlled conditions to avoid over-oxidation.

Esterification of the Acetic Acid Side Chain

The acetic acid moiety attached to the indole ring at position 3 is esterified to the methyl ester using standard esterification techniques:

  • Reaction of the corresponding carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).
  • Alternatively, methylation can be achieved using diazomethane under controlled conditions.

Typical Esterification Conditions:

Parameter Typical Conditions
Reagent Methanol
Catalyst Concentrated sulfuric acid or HCl
Temperature Room temperature to reflux
Reaction Time 2–6 hours
Work-up Neutralization and extraction

Alternative Synthetic Routes

Other reported methods include:

  • Use of palladium-catalyzed cross-coupling reactions to introduce the methylated acetyl side chain onto a pre-functionalized indole ring.
  • Protection-deprotection strategies to selectively functionalize the hydroxy group and the methyl ester moiety.

Detailed Research Outcomes and Data Tables

Yield and Purity Data

Step Yield (%) Purity (%) Notes
Fischer indole synthesis 70–85 >95 Dependent on substrate purity and catalyst
Methylation of indole nucleus 80–90 >98 Requires controlled methylating conditions
Hydroxylation at 5-position 60–75 >90 Selectivity critical to avoid side products
Esterification to methyl ester 85–95 >99 Acid-catalyzed esterification is efficient

Spectroscopic Characterization

Reaction Optimization Studies

Studies optimizing reaction parameters such as catalyst concentration, temperature, and reaction time have shown:

  • Increasing acid catalyst concentration improves esterification yield but may cause side reactions if excessive.
  • Reflux temperature in methanol provides optimal conversion for Fischer indole synthesis.
  • Controlled methylation conditions prevent overalkylation and preserve hydroxy functionality.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Outcome/Notes
Indole ring formation 5-hydroxy-2-methylphenylhydrazine + aldehyde, acid catalyst, reflux in methanol Formation of 5-hydroxy-2-methylindole core
Hydroxyl group introduction Starting with 5-hydroxy precursor or oxidation Selective hydroxylation at position 5
Methyl substitution Methyl iodide, base or starting methylated hydrazine Methyl group at position 2
Esterification Methanol, sulfuric acid, reflux Methyl ester formation

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted indole compounds .

Scientific Research Applications

Synthesis of Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate

The synthesis of this compound typically involves the reaction of 5-hydroxyindole with acetic anhydride or acetyl chloride under acidic conditions. This method has been optimized to improve yield and purity, making it suitable for further applications in research and industry. The compound can also be synthesized through more environmentally friendly methods using biocatalysts or microwave-assisted synthesis techniques.

Biological Properties

Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate exhibits several noteworthy biological properties:

  • Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, suggesting its potential use as an antioxidant in pharmaceuticals and nutraceuticals .
  • Anticancer Properties : Research indicates that methyl 2-(5-hydroxy-1H-indol-3-yl)acetate can inhibit the growth of various cancer cell lines, including breast cancer cells. It acts by inducing apoptosis and modulating signaling pathways associated with cell proliferation .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Applications in Medicinal Chemistry

  • Drug Development : Due to its anticancer and neuroprotective properties, methyl 2-(5-hydroxy-1H-indol-3-yl)acetate is being investigated as a lead compound for developing new therapeutic agents targeting cancer and neurodegenerative disorders.
  • Cosmetic Formulations : Its antioxidant properties make it a candidate for inclusion in cosmetic products aimed at reducing oxidative stress on the skin. The compound's ability to enhance skin hydration and elasticity is also being explored .

Agricultural Applications

Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate has potential applications in agriculture as a plant growth regulator. Research indicates that indole derivatives can enhance plant growth and resistance to environmental stressors. This compound may be utilized to improve crop yields and resilience against pests and diseases.

Case Study 1: Anticancer Evaluation

A study evaluated the efficacy of methyl 2-(5-hydroxy-1H-indol-3-yl)acetate against human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent .

Case Study 2: Cosmetic Application

In a formulation study, methyl 2-(5-hydroxy-1H-indol-3-yl)acetate was incorporated into a moisturizing cream. Clinical trials showed improved skin hydration and reduced signs of aging among participants after consistent use over eight weeks .

Mechanism of Action

The mechanism of action of methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation, apoptosis, and immune response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Methyl 2-(5-Hydroxy-2-methyl-1H-indol-3-yl)acetate and Analogues

Compound Name Substituents (Indole Ring) Ester Group Molecular Formula Key Properties/Applications Reference
This compound 5-hydroxy, 2-methyl Methyl C₁₂H₁₃NO₃ Research applications; hydrogen bonding potential due to -OH group
Methyl 2-(1H-indol-3-yl)acetate None (unsubstituted indole) Methyl C₁₁H₁₁NO₂ Synthesized via esterification of indole-3-acetic acid; used as a precursor in heterocyclic chemistry
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate 5-methoxy, 2-methyl Ethyl C₁₄H₁₇NO₃ Increased lipophilicity due to methoxy group; crystallographic studies reveal C–H⋯O hydrogen bonding
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate 5-fluoro, 2-oxo Methyl C₁₁H₈FNO₃ Bioactive: neuroprotective and anti-proliferative properties
2-(5-Methoxy-1H-indol-3-yl)acetic acid 5-methoxy Free acid C₁₁H₁₁NO₃ Intermediate for NSAID derivatives; higher acidity vs. esters

Key Comparative Insights:

Substituent Effects on Reactivity and Properties :

  • The 5-hydroxy group in the target compound enhances hydrogen-bonding capacity, influencing solubility and crystal packing. In contrast, the 5-methoxy analogue (e.g., Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate) exhibits greater lipophilicity, making it more suitable for membrane permeability in drug design .
  • Methyl vs. Ethyl Esters : Ethyl esters generally confer slower hydrolysis rates compared to methyl esters, affecting metabolic stability in vivo .

Synthetic Methodologies: The target compound’s synthesis likely parallels that of Methyl 2-(1H-indol-3-yl)acetate (), involving esterification of the corresponding indole-acetic acid derivative. However, the presence of the 5-hydroxy group may necessitate protective strategies (e.g., silylation) to prevent side reactions during synthesis . Ethyl 2-(1H-indol-3-yl)acetate (CAS 778-82-5) is synthesized via similar esterification but uses ethanol instead of methanol, highlighting the adaptability of indole-acetic acid derivatives to varying reaction conditions .

Biological and Pharmacological Relevance: Derivatives with electron-withdrawing groups (e.g., 5-fluoro in Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate) demonstrate enhanced bioactivity, including neuroprotective effects . Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (CAS 7588-36-5) is categorized as a non-steroidal anti-inflammatory drug (NSAID) impurity, underscoring the pharmacological relevance of indole ester derivatives .

Crystallographic and Supramolecular Features: Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate forms C–H⋯O hydrogen-bonded dimers in its crystal structure, stabilized by π-π interactions between indole rings. Tools like SHELX and WinGX are critical for resolving such structures, as seen in related indole derivatives .

Biological Activity

Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate, a derivative of indole, has garnered attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure and Synthesis

Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate is characterized by an indole structure with a hydroxyl group at the 5-position and an acetate moiety. The synthesis typically involves the reaction of 5-hydroxyindole with acetic anhydride or methyl acetate under acidic conditions, resulting in the formation of the ester compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of methyl 2-(5-hydroxy-1H-indol-3-yl)acetate. It has demonstrated activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study reported that derivatives of indole exhibited pronounced antibacterial properties, potentially through mechanisms involving kinase inhibition .

Table 1: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Methyl 2-(5-hydroxy-1H-indol-3-yl)acetateStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The anticancer potential of methyl 2-(5-hydroxy-1H-indol-3-yl)acetate has also been investigated. In vitro studies showed that this compound can inhibit the proliferation of various cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells. The compound's mechanism is thought to involve the induction of apoptosis and inhibition of cell cycle progression .

Table 2: Anticancer Activity

Cell Line% Viability (Control vs. Treated)IC50 (µM)
Caco-239.8% vs. 100%15.4
A54931.9% vs. 100%12.7

Neuroprotective Effects

Emerging evidence suggests that methyl 2-(5-hydroxy-1H-indol-3-yl)acetate exhibits neuroprotective effects, particularly in models of oxidative stress-induced neurotoxicity. The compound has shown potential as an antagonist for estrogen receptors in breast cancer cells, indicating its multifaceted role in cellular protection and signaling pathways .

Case Studies

In a notable case study, researchers examined the effects of methyl 2-(5-hydroxy-1H-indol-3-yl)acetate on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated significant protection against cell death, with a reduction in reactive oxygen species (ROS) levels and enhanced cell viability compared to untreated controls .

Q & A

Basic: What are the key synthetic routes for methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves:

Esterification : Reacting 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the ester. Reflux conditions (~70–80°C) and stoichiometric control of methanol are critical .

Hydroxylation Protection : Due to the reactivity of the 5-hydroxy group, protection with acetyl or tert-butyldimethylsilyl (TBS) groups may be required before esterification, followed by deprotection .

Optimization : Adjusting solvent polarity (e.g., ethanol/water mixtures) and reaction time minimizes side products like dimerization or oxidation. Monitoring via TLC or HPLC ensures purity .

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Verify the indole proton (δ 10.5–11.5 ppm for NH), methyl ester (δ 3.6–3.8 ppm for OCH₃), and hydroxy group (δ 5.0–5.5 ppm, exchangeable in D₂O). Aromatic protons in the indole ring appear at δ 6.8–7.4 ppm .
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1720–1740 cm⁻¹) and hydroxy group (broad O-H stretch ~3200–3500 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 219.24 (C₁₂H₁₃NO₃) and fragmentation patterns consistent with indole derivatives .

Advanced: How to address contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies may arise from:

  • Purity Differences : Use HPLC (>98% purity) and quantify impurities (e.g., residual solvents, byproducts) via GC-MS .
  • Assay Variability : Standardize cell-based assays (e.g., neuroprotective studies) using controls like indomethacin and validate via dose-response curves .
  • Stereochemical Factors : Investigate enantiomeric purity (if applicable) using chiral chromatography or X-ray crystallography .

Advanced: What strategies are effective for crystallographic analysis of hygroscopic indole derivatives?

Methodological Answer:

  • Crystal Growth : Use slow evaporation from methanol/water (3:1 v/v) at 4°C to obtain single crystals. Hygroscopic samples require inert gas (N₂/Ar) during handling .
  • X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., O-H⋯O interactions between hydroxy and ester groups) with SHELX software. Restrain thermal parameters for labile protons .
  • Polymorphism Screening : Test solvents (e.g., DMF, acetone) to identify stable crystalline forms .

Basic: What purification techniques are optimal post-synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel (200–300 mesh) with ethyl acetate/hexane (1:3) to separate ester products from unreacted acid .
  • Recrystallization : Methanol/water mixtures yield high-purity crystals. Monitor via melting point (expected ~145–150°C) .
  • Acid-Base Extraction : Remove acidic byproducts (e.g., unreacted starting material) using aqueous NaHCO₃ .

Advanced: How to analyze regioselectivity in substitution reactions on the indole ring?

Methodological Answer:

  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict electrophilic substitution sites (C-5 vs. C-7) based on electron density maps .
  • Isotopic Labeling : Track substitution patterns via ¹³C-labeled reagents and analyze using NMR .
  • Kinetic Studies : Compare reaction rates under varying conditions (e.g., Br₂ in acetic acid vs. DMF) to infer mechanistic pathways .

Advanced: How to resolve discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

  • Solvent Effects : Simulate NMR shifts in polar solvents (e.g., DMSO-d₆) using COSMO-RS models to match experimental δ values .
  • Conformational Analysis : Perform rotamer population studies (e.g., via NOESY) to account for dynamic effects in NMR .
  • Error Margins : Cross-validate computational methods (e.g., IR frequency calculations) with experimental replicates to identify systematic biases .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Oxidation of Indole : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to prevent ring oxidation .
  • Ester Hydrolysis : Avoid prolonged exposure to moisture; store intermediates in anhydrous conditions .
  • Dimerization : Limit reaction temperatures (<80°C) and employ dilute solutions to reduce radical coupling .

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